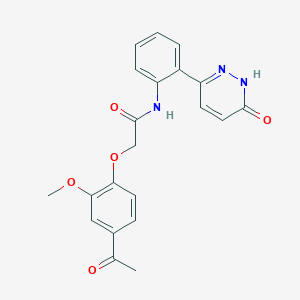
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthetic pathways for complex molecules often involve multi-step reactions, starting from simpler precursors. For molecules similar to the one , acetylation and formylation are common techniques used to introduce acetyl and formyl groups, respectively. For example, the acetylation of amino compounds using acetic anhydride can afford N-pyrimidinylacetamide derivatives, which upon formylation using Vilsmeier-Haack reagent, produce various functionalized compounds (Farouk, Ibrahim, & El-Gohary, 2021). Such methods are indicative of the steps that might be involved in synthesizing the target compound.
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been elucidated through techniques such as X-ray diffraction analysis. For instance, crystal structure determination has provided insights into molecular geometries and intermolecular interactions, such as hydrogen bonding, crucial for understanding the compound's behavior in various states (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Reactions and Properties
Acetamide derivatives engage in a variety of chemical reactions, reflecting their chemical properties. For example, amidation reactions are pivotal for introducing amide functionalities, critical for the biological activity of many compounds. Such reactions can yield products with significant yields under optimized conditions (Xu & Trudell, 2005).
科学的研究の応用
Synthesis and Biological Activity
Synthesis in Obesity and Diabetes Treatment : N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, similar in structure to the specified compound, have been synthesized and evaluated as potential drugs for obesity and type 2 diabetes. These compounds showed potent agonistic activity against human β3-adrenergic receptors, with selectivity over β1- and β2-adrenergic receptors, along with significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).
Chemical Reactivity and Biological Evaluation : The synthesis of derivatives involving similar structural components, such as 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, has been explored. These compounds have been used as building blocks for various nitrogen heterocyclic compounds, indicating a broad range of potential biological applications (Farouk et al., 2021).
Anticancer and Antimicrobial Properties
Anticancer Activity : Some 1H-inden-1-one substituted (heteroaryl)acetamide derivatives have demonstrated significant anticancer activity. These compounds have shown high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Antimicrobial and Antifungal Agents : Novel derivatives, such as 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide, have been synthesized and evaluated for their antimicrobial activity. They exhibit selective high inhibitory effects against specific bacterial strains and fungal species (Ghazzali et al., 2012).
特性
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-13(25)14-7-9-18(19(11-14)28-2)29-12-21(27)22-16-6-4-3-5-15(16)17-8-10-20(26)24-23-17/h3-11H,12H2,1-2H3,(H,22,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSMZHDSRIVWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

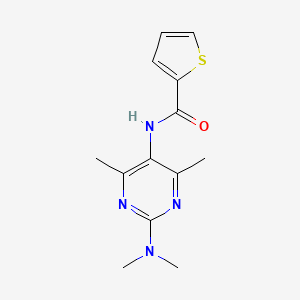
![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)
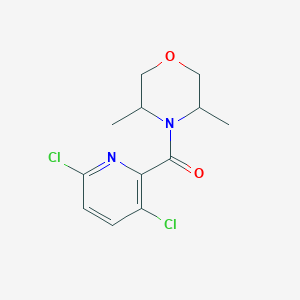
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)


![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)
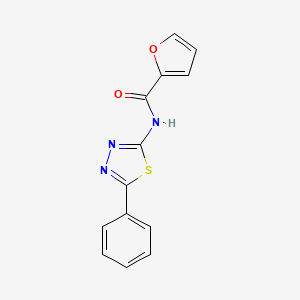
![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B2484103.png)
![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)

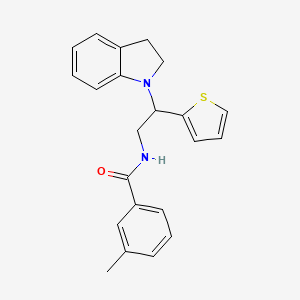
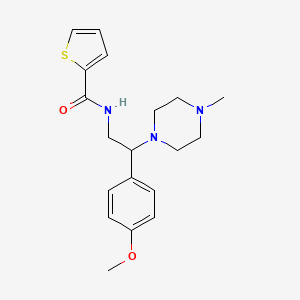
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)